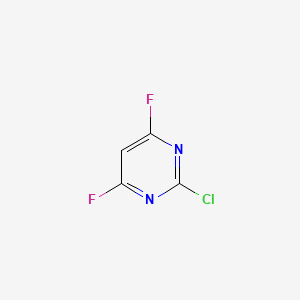

3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one is a complex organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl and phenylamino groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3H-Pyrazol-3-on, 1,2-Dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)- kann über verschiedene Synthesewege erreicht werden. Eine gängige Methode beinhaltet die Reaktion von Phenylhydrazin mit Ethylacetoacetat, gefolgt von Cyclisierung und anschließenden Substitutionsreaktionen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von sauren oder basischen Katalysatoren, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion dieser Verbindung oft großtechnische Batch- oder kontinuierliche Prozesse. Die Verwendung effizienter Katalysatoren und optimierter Reaktionsbedingungen stellt hohe Ausbeuten und Reinheit des Endprodukts sicher. Industrielle Verfahren können auch die Verwendung fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten, um die gewünschte Qualität zu erreichen .

Chemische Reaktionsanalyse

Reaktionstypen: 3H-Pyrazol-3-on, 1,2-Dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.

Substitution: Die Phenyl- und Phenylaminogruppen können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte und reduzierte Derivate sowie substituierte Pyrazolonverbindungen .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird diese Verbindung als Reagenz in verschiedenen organischen Synthesen verwendet. Sie dient als Baustein für die Synthese komplexerer Moleküle .

Biologie: In der biologischen Forschung wird sie verwendet, um Enzym-Wechselwirkungen zu untersuchen und als Sonde zur Untersuchung biochemischer Pfade .

Medizin: Ihre einzigartige Struktur ermöglicht es ihr, mit spezifischen biologischen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Medikamentenentwicklung macht .

Industrie: In der Industrie wird sie bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet. Ihre Stabilität und Reaktivität machen sie für verschiedene industrielle Anwendungen geeignet .

Wirkmechanismus

Der Wirkmechanismus von 3H-Pyrazol-3-on, 1,2-Dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, wie z. B. Hemmung der Enzymaktivität oder Aktivierung von Signalwegen . Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Wirkmechanismus

The mechanism of action of 1,5-dimethyl-2-phenyl-4-(phenylamino)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing biochemical pathways and cellular processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 3H-Pyrazol-3-on, 2,4-Dihydro-5-methyl-2-phenyl-

- 3H-Pyrazol-3-on, 2,4-Dihydro-2,5-dimethyl-

- 4-Methylaminoantipyrin

- Aminopyrin

Vergleich: Im Vergleich zu diesen ähnlichen Verbindungen ist 3H-Pyrazol-3-on, 1,2-Dihydro-1,5-dimethyl-2-phenyl-4-(phenylamino)- aufgrund seines spezifischen Substitutionsmusters einzigartig. Das Vorhandensein von sowohl Phenyl- als auch Phenylaminogruppen verleiht ihm einzigartige chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht. Seine Reaktivität und Stabilität unterscheiden es auch von anderen Pyrazolonderivaten .

Eigenschaften

CAS-Nummer |

60473-50-9 |

|---|---|

Molekularformel |

C17H17N3O |

Molekulargewicht |

279.34 g/mol |

IUPAC-Name |

4-anilino-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C17H17N3O/c1-13-16(18-14-9-5-3-6-10-14)17(21)20(19(13)2)15-11-7-4-8-12-15/h3-12,18H,1-2H3 |

InChI-Schlüssel |

IBZAPCYRYUEHCN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,8-Dichloropyrimido[5,4-d]pyrimidine](/img/structure/B11770475.png)

![3-Amino-N-(4-chloro-3-nitrophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770487.png)

![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11770488.png)

![8-(Bicyclo[2.2.1]heptan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11770505.png)